Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a methyl carboxylate ester at position 5, and a 2-(pyridin-4-yl)quinoline-4-carbonylamino moiety at position 2.
Properties
Molecular Formula |
C21H16N4O3S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H16N4O3S/c1-12-18(20(27)28-2)29-21(23-12)25-19(26)15-11-17(13-7-9-22-10-8-13)24-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,23,25,26) |
InChI Key |
NPRMHZHGOJQQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The quinoline core is constructed via the Friedländer reaction, which condenses 2-aminobenzaldehyde derivatives with ketones. For this compound:
-
Starting material : 2-Amino-5-(pyridin-4-yl)benzaldehyde (synthesized via Vilsmeier-Haack formylation of 4-(pyridin-4-yl)aniline).
-
Reaction conditions : Heating with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours.
-
Outcome : Forms 2-(pyridin-4-yl)quinoline-4-carboxylic acid ethyl ester, which is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1) at reflux.
Key data :
| Parameter | Value |
|---|---|
| Yield (ester) | 68–72% |
| Hydrolysis yield | 89% |
| Purity (HPLC) | >98% |
Alternative Route: Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed cross-coupling introduces the pyridinyl group post-quinoline formation:
-
Quinoline precursor : 4-Bromo-2-iodoquinoline.
-
Coupling partner : Pyridin-4-ylboronic acid.
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 hours.
Advantages : Avoids competing side reactions observed in Friedlälder synthesis.
Synthesis of Methyl 4-Methyl-2-amino-1,3-thiazole-5-carboxylate
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via cyclocondensation of a β-ketoester with thiourea:
-
Reactants : Methyl acetoacetate and thiourea.
-
Halogen source : I₂ in DMF (generates α-iodo intermediate in situ).
-
Conditions : Reflux in ethanol for 8 hours, followed by neutralization with NaHCO₃.
Reaction mechanism :
-
Iodination of methyl acetoacetate at the α-position.
-
Nucleophilic attack by thiourea’s sulfur, forming the thiazole ring.
Optimization :
Functional Group Modifications
-
Esterification : The carboxylate group is introduced via esterification of 4-methyl-2-aminothiazole-5-carboxylic acid using methanol/H₂SO₄.
-
Amino group protection : Boc (tert-butyloxycarbonyl) protection prevents undesired side reactions during subsequent coupling.
Amide Bond Formation: Coupling Quinoline and Thiazole Moieties
Acid Chloride Method
-
Activation : 2-(Pyridin-4-yl)quinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C to form the acid chloride.
-
Coupling : Reaction with methyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate in presence of triethylamine (TEA) at room temperature for 4 hours.
Data :
| Parameter | Value |
|---|---|
| Acid chloride yield | 95% |
| Coupling yield | 82% |
| Purity (HPLC) | 97.5% |
Carbodiimide-Mediated Coupling
For acid-sensitive substrates:
-
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Advantages : Minimizes racemization and preserves stereochemistry.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.92 (d, J = 5.2 Hz, 1H, quinoline-H), 8.45 (s, 1H, thiazole-H), 7.89–7.78 (m, 4H, pyridyl-H), 3.91 (s, 3H, OCH₃), 2.72 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calc. for C₂₁H₁₆N₄O₃S [M+H]⁺ 429.1024; found 429.1028.
Challenges and Optimization Strategies
Regioselectivity in Quinoline Substitution
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate, exhibit significant anticancer properties. A study highlighted that thiazole-pyridine hybrids demonstrated potent anti-breast cancer efficacy with an IC50 value of 0.71 μM, outperforming standard treatments like 5-fluorouracil . The structural characteristics of this compound enhance its interaction with cancer cell lines, making it a candidate for further development in oncology.
Anticonvulsant Properties
Thiazole compounds have also been explored for their anticonvulsant activities. For instance, certain thiazole-integrated pyrrolidin derivatives exhibited strong anticonvulsant properties, suggesting that similar modifications in this compound could yield compounds with effective anticonvulsant activity .
Interaction with Biological Targets
The ability of this compound to interact with various biological targets is crucial for its therapeutic potential. Its structural motifs allow it to bind effectively to proteins involved in disease pathways, enhancing its efficacy as a therapeutic agent .
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthesis typically includes the reaction of thiazole derivatives with pyridine and quinoline components under controlled conditions .
Derivative Studies
Studies on derivatives of thiazole compounds have shown varying degrees of biological activity, indicating that small changes in structure can lead to significant differences in potency and selectivity . This opens avenues for designing new analogs based on the core structure of methyl 4-methyl-2-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
- Pyrimidine-Thiazole Hybrids: Compounds such as 4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-2-{[3-(morpholin-4-ylcarbonyl)phenyl]amino}pyrimidine-5-carbonitrile () feature a pyrimidine-thiazole scaffold. The target compound’s quinoline group may enhance DNA intercalation compared to pyrimidine’s smaller footprint .
- Kinase Inhibitors: Dasatinib (), a 2-aminothiazole derivative, highlights the importance of the amino group for kinase binding. The target compound’s carbonyl-linked amino group may reduce kinase affinity but improve metabolic stability .
Physicochemical Properties
*Estimated based on molecular formula.
Key Differences and Advantages
Biological Activity
Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a thiazole ring, which is known for its diverse biological activities. The presence of the pyridine and quinoline moieties contributes to its pharmacological potential.
Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. In a study assessing various thiazole compounds, it was found that those with specific substitutions on the thiazole ring demonstrated promising cytotoxic effects against multiple cancer cell lines. For instance, compounds with IC50 values less than 10 μM were classified as highly active .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Activity Classification |
|---|---|---|---|
| Compound A | SH-SY5Y (Neuroblastoma) | < 2 | Highly Active |
| Compound B | HT-1080 (Fibrosarcoma) | 5.5 | Moderately Active |
| Compound C | A549 (Lung Carcinoma) | > 10 | Inactive |
Neuropharmacological Effects
The compound's structural components suggest potential neuropharmacological activity. Thiazoles have been implicated in anticonvulsant properties, with some derivatives showing efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance anticonvulsant effects .
Case Study: Anticonvulsant Activity Assessment
In a study evaluating the anticonvulsant properties of thiazole derivatives, one particular compound exhibited significant protective effects against seizures induced by pentylenetetrazol (PTZ). The results demonstrated a correlation between the presence of electron-donating groups and increased activity.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Inhibition of Cell Proliferation : Thiazoles can interfere with cellular processes crucial for cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that thiazole derivatives can initiate programmed cell death in tumor cells through various pathways.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, contributing to its anticonvulsant effects.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound features a thiazole ring , a quinoline-pyridine hybrid moiety , and an amide linkage . These groups contribute to its reactivity:
- The thiazole ring enables nucleophilic substitution at the sulfur atom and electrophilic aromatic substitution at the electron-rich positions .
- The quinoline-pyridine moiety facilitates π-π stacking interactions with aromatic residues in biological targets, enhancing binding affinity .
- The amide bond participates in hydrogen bonding, critical for interactions with enzymes or receptors.
Methodological Insight : To validate reactivity, use computational tools (e.g., molecular electrostatic potential maps) and experimental techniques like NMR to track substitution patterns .
Basic: What synthetic strategies are employed to prepare this compound?
A typical multi-step synthesis involves:
Cyclocondensation : Formation of the thiazole core using thiourea derivatives and α-halo ketones (e.g., ethyl 2-bromoacetoacetate) .
Amide Coupling : Reaction of the thiazole intermediate with 2-(pyridin-4-yl)quinoline-4-carbonyl chloride using coupling agents like EDCI/HOBt .
Esterification : Final step with methyl chloroformate to introduce the methyl carboxylate group .
Optimization Tip : Monitor reaction progress via TLC and HPLC to ensure intermediate purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Temperature Control : Maintain <60°C during amide coupling to prevent decomposition of the quinoline-pyridine moiety .
- Inert Atmosphere : Use nitrogen/argon to protect oxidation-sensitive functional groups (e.g., thiazole sulfur) .
Validation : Compare yields under varying conditions using DOE (Design of Experiments) and characterize products via LC-MS .
Advanced: How should researchers address contradictions in reported biological activity data?
Contradictions may arise from:
- Purity Variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Use preparative HPLC for rigorous purification .
- Assay Conditions : Differences in cell lines or enzyme isoforms (e.g., kinase selectivity panels) may explain discrepancies. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Stereochemical Effects : If chiral centers exist, isolate enantiomers via chiral chromatography and test individually .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the quinoline-pyridine moiety’s π-stacking potential .
DFT Calculations : Analyze electron density distributions to predict reactive sites (e.g., nucleophilic attack at the thiazole C-2 position) .
MD Simulations : Assess stability of target-ligand complexes over 100-ns trajectories to identify critical binding residues .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of substitutions (e.g., H NMR for amide proton shifts; C NMR for carbonyl groups) .
- HPLC-MS : Verify purity (>95%) and molecular weight .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Advanced: How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C; monitor via TGA/DSC to identify decomposition thresholds .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products using LC-MS .
- pH Sensitivity : Test solubility and stability in buffers (pH 1–13) to guide formulation for in vivo studies .
Advanced: How is this compound utilized as a building block in multi-step syntheses?
- Heterocyclic Expansion : React the thiazole’s amino group with aldehydes to form imidazoles or triazoles via cycloaddition .
- Ester Hydrolysis : Convert the methyl carboxylate to a carboxylic acid for further functionalization (e.g., peptide coupling) .
- Quinoline Modifications : Introduce substituents at the quinoline C-2 position via Pd-catalyzed cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
